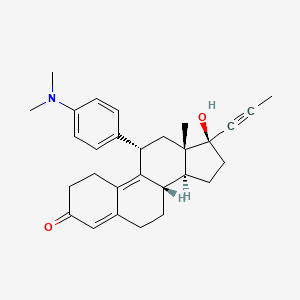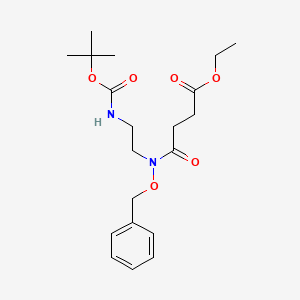
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The benzyloxy group is introduced through a nucleophilic substitution reaction. The final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or a building block in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and amide groups can undergo hydrolysis under physiological conditions, releasing active metabolites. These interactions and transformations are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Similar in having a tert-butoxycarbonyl-protected amino group.
N-(tert-Butoxycarbonyl)ethanolamine: Shares the tert-butoxycarbonyl protection but differs in the rest of the structure.
Uniqueness
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to serve as a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C20H30N2O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxyamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H30N2O6/c1-5-26-18(24)12-11-17(23)22(27-15-16-9-7-6-8-10-16)14-13-21-19(25)28-20(2,3)4/h6-10H,5,11-15H2,1-4H3,(H,21,25) |
Clave InChI |
ZSBXUZNWXTWUGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)N(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


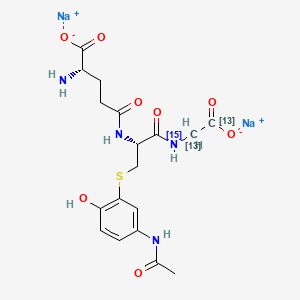
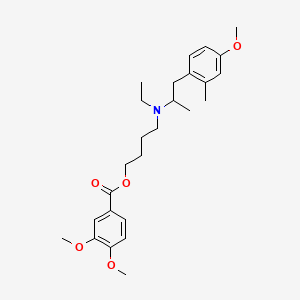
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
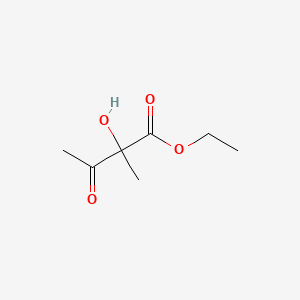
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
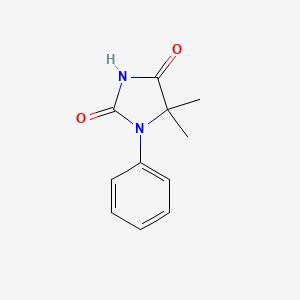
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
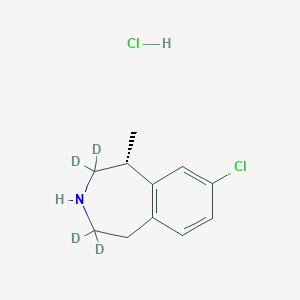
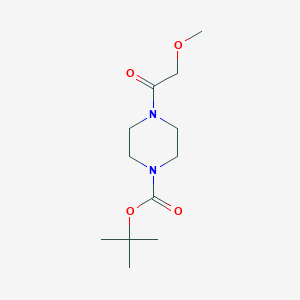
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
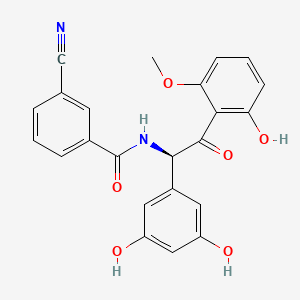
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
